1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
Overview
Description
AHR-5333 an antiallergy compound.
Scientific Research Applications
Antiallergy Activity
- Synthesis and Antiallergy Activity : AHR-5333 was found to be a potent antiallergy agent in the passive foot anaphylaxis assay, showing stronger activity than oxatomide and terfenadine, indicating its potential in antiallergic research (Walsh, Franzyshen, & Yanni, 1989).
Analytical Method Development
- HPLC Analysis in Plasma : High-performance liquid chromatography (HPLC) methods were developed to analyze AHR-5333 and its active acidic metabolite in plasma. This is significant for bioavailability studies and drug quantitation in biological samples (Greene, Krebs, Lemieux, & Cheng, 1990).
In Vivo Models of Hypersensitivity
- Immediate Hypersensitivity Models : In vivo studies demonstrated that AHR-5333 is more potent than several other compounds in rat and guinea pig models of immediate hypersensitivity. Its long-acting activity was highlighted, showing promise in allergic response research (Yanni & Foxwell, 1988).
Calcium-Channel Blocking and Antihypertensive Activity
- Calcium-Channel Blocking and Antihypertensive Activity : The compound demonstrated significant calcium-channel-blocking and antihypertensive effects in various models, indicating its potential utility in cardiovascular research (Shanklin, Johnson, Proakis, & Barrett, 1991).
Metabolism and Pharmacokinetics
- Metabolite Identification : Hyphenated LC/NMR and LC/MS techniques were applied to identify in vitro and in vivo metabolites of AHR-5333, contributing to understanding its pharmacokinetics and metabolic pathways (Mutlib, Strupczewski, & Chesson, 1995).
Quality Control in Pharmaceuticals
- Quality Control of Iloperidone : Research on the synthesis of related substances of iloperidone, a derivative of AHR-5333, aids in the quality control of pharmaceuticals (Jiangxi, 2014).
Antimicrobial Research
- Antimicrobial Activity : AHR-5333 has been investigated for its antimicrobial properties. Novel derivatives were synthesized and evaluated for their activity against various microbial organisms (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Cytotoxicity and Drug Binding Studies
- Cytotoxicity and Binding Analysis : Studies on the cytotoxicity and binding characteristics of AHR-5333 derivatives to proteins like human serum albumin can inform drug development and pharmacological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
properties
CAS RN |
60284-71-1 |
---|---|
Product Name |
1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone |
Molecular Formula |
C30H33F2NO4 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C30H33F2NO4/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24/h4-13,20,25,35H,3,14-19H2,1-2H3 |
InChI Key |
QFUKWQQHSSRPQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC |
Appearance |
Solid powder |
Other CAS RN |
60284-71-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone AHR 5333 AHR-5333 Ethanone, 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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